molecular formula C15H13N3O4 B5522388 N-[3-(acetylamino)phenyl]-2-nitrobenzamide CAS No. 326901-34-2

N-[3-(acetylamino)phenyl]-2-nitrobenzamide

Cat. No.: B5522388
CAS No.: 326901-34-2
M. Wt: 299.28 g/mol
InChI Key: HIBZORZGWMATKC-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H13N3O4 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.09060590 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivation and DNA Interaction

One study delves into the bioactivation of CB 1954, a compound related to N-[3-(acetylamino)phenyl]-2-nitrobenzamide. The active form, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, demonstrates selective cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks in cells. This crosslinking capability is attributed to its reaction with thioesters like acetyl coenzyme A, suggesting a potential application in targeted cancer therapies by inducing cytotoxic DNA damage in tumor cells (Knox et al., 1991).

Molecular Design and Drug Development

Research on the synthesis and characterization of N,N-diacylaniline derivatives, which include structures similar to this compound, provides insights into the impact of different substituents on the benzene ring. These studies, supported by density functional theory (DFT), help understand the steric effects and electronic properties of such compounds. This information is crucial for the design of new drugs with optimized pharmacological profiles (Al‐Sehemi et al., 2017).

Enzymatic Studies and Metabolic Pathways

An investigation into the acetylornithinase of Escherichia coli utilized compounds including acetylamino acids, showcasing the role of such substances in enzymatic studies. Understanding the interaction between these compounds and specific enzymes can reveal new pathways for drug metabolism, potentially leading to the development of novel therapeutic agents or the enhancement of existing drug formulations (Vogel & Bonner, 1956).

HDAC Inhibition for Cancer Therapy

A study introduced a new class of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, derived from the structure of trichostatin A. These compounds, which share functional similarities with this compound, exhibited significant antiproliferative activity and induced apoptosis in cancer cells. This suggests potential applications in cancer therapy by modulating gene expression through epigenetic mechanisms (Rodrigues et al., 2016).

Material Science and Photocatalysis

In the field of material science, the photocatalytic degradation of pharmaceutical compounds using TiO2 nanoparticles has been explored. While this research primarily focuses on paracetamol, the methodologies and findings can be applicable to the degradation of a wide range of organic compounds, including this compound. Understanding these photocatalytic processes is crucial for environmental cleanup and the development of sustainable waste management technologies (Jallouli et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-11-5-4-6-12(9-11)17-15(20)13-7-2-3-8-14(13)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZORZGWMATKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268595
Record name N-[3-(Acetylamino)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326901-34-2
Record name N-[3-(Acetylamino)phenyl]-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326901-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Acetylamino)phenyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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